![molecular formula C9H7F3N2OS B1372619 4-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine CAS No. 1039884-88-2](/img/structure/B1372619.png)
4-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine
Overview
Description
The compound “4-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine” is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would contain a benzothiazole core with an amine group at the 2-position and a 2,2,2-trifluoroethoxy group at the 4-position .Chemical Reactions Analysis
Benzothiazoles are known to undergo a variety of chemical reactions. They can act as nucleophiles in reactions with electrophiles, and the amine group can participate in reactions such as acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the trifluoroethoxy group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Scientific Research Applications
Antitumor Properties
- Antitumor Benzothiazoles : 2-(4-Aminophenyl)benzothiazoles, including compounds related to 4-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine, have demonstrated potent antitumor properties. They are biotransformed by cytochrome P450 1A1 and show potential for clinical evaluation due to their efficacy against certain cancer cell lines and xenograft tumors (Bradshaw et al., 2002).
Antibacterial and Corrosion Inhibition
- Antimicrobial and Corrosion Inhibition : Benzothiazole derivatives, including those similar to 4-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine, have been synthesized and evaluated for their antimicrobial activity and as corrosion inhibitors. These compounds show significant bioactivities and potential as corrosion inhibitors against mild steel (Nayak & Bhat, 2023).
Fluorescent Probes
- Sensing Applications : Benzothiazole derivatives have been used in fluorescent probes for sensing applications. They have been found suitable for sensing magnesium and zinc cations and show high sensitivity to pH changes (Tanaka et al., 2001).
Polymer Science
- Polymer Modification : Research has involved the use of benzothiazole derivatives in modifying poly(ether-imide) polymers. These modifications have been used to study the thermal, photophysical, electrochemical, and electroluminescent properties of the synthesized polymers (Toiserkani, 2011).
Heterocyclic Chemistry
- Heterocyclic Compound Synthesis : Benzothiazoles have been utilized in the synthesis of various heterocyclic compounds, demonstrating their versatility and importance in medicinal chemistry and material science (Ma et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(2,2,2-trifluoroethoxy)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2OS/c10-9(11,12)4-15-5-2-1-3-6-7(5)14-8(13)16-6/h1-3H,4H2,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKAAIQKVGOALA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)N)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine | |
CAS RN |
1039884-88-2 | |
Record name | 4-(2,2,2-trifluoroethoxy)-1,3-benzothiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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